molecular formula C20H25N5 B11231379 N-benzyl-2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-amine

N-benzyl-2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-amine

Cat. No.: B11231379
M. Wt: 335.4 g/mol
InChI Key: IURHLEXMAZOTJZ-UHFFFAOYSA-N
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Description

BENZYL({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE is a complex organic compound that features a benzyl group attached to a butyl chain, which is further substituted with a tetrazole ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step, as well as continuous flow reactors for the alkylation and substitution steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

BENZYL({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

BENZYL({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of BENZYL({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring and the dimethylphenyl group play crucial roles in its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares the benzimidazole core structure but differs in its substitution pattern.

    Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.

    Phenylbutylamines: Compounds with similar butylamine chains but different aromatic substitutions.

Uniqueness

BENZYL({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

IUPAC Name

N-benzyl-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-amine

InChI

InChI=1S/C20H25N5/c1-5-20(4,21-14-17-12-7-6-8-13-17)19-22-23-24-25(19)18-15(2)10-9-11-16(18)3/h6-13,21H,5,14H2,1-4H3

InChI Key

IURHLEXMAZOTJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)NCC3=CC=CC=C3

Origin of Product

United States

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